Photochemical Stability: Regular vs. Inverse Triazolylpyridine Ruthenium(II) Complexes Under Irradiation
The photochemical stability of ruthenium(II) bis(2,2′-bipyridine) complexes bearing 2-pyridyl-1,2,3-triazole ancillary ligands is critically dependent on triazole regiochemistry. Under identical irradiation conditions, the inverse 2-pyridyl-1,2,3-triazole complexes (N1-linked to pyridine) undergo photochemical ligand ejection, whereas the isomeric regular 2-pyridyl-1,2,3-triazole complexes (C4-linked to pyridine) remain photochemically inert [1]. This photolability arises from shortened excited-state lifetimes in the inverse complexes relative to their regular counterparts [1].
| Evidence Dimension | Photochemical stability under irradiation |
|---|---|
| Target Compound Data | Photochemically labile: ligand ejection observed |
| Comparator Or Baseline | Regular 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine complexes |
| Quantified Difference | Qualitative difference: inverse complexes eject ligand; regular complexes photochemically inert |
| Conditions | Bis-2,2′-bipyridine ruthenium(II) complexes under irradiation; excited-state lifetime measurements |
Why This Matters
For applications requiring photochemical robustness (e.g., dye-sensitized solar cells, photoredox catalysis), the regular triazolylpyridine regioisomer must be procured; the inverse isomer is unsuitable due to photoinduced ligand dissociation.
- [1] Lo, W. K. C., Huff, G. S., Cubanski, J. R., Kennedy, A. D. W., McAdam, C. J., McMorran, D. A., Gordon, K. C., & Crowley, J. D. (2015). Comparison of Inverse and Regular 2-Pyridyl-1,2,3-triazole "Click" Complexes: Structures, Stability, Electrochemical, and Photophysical Properties. Inorganic Chemistry, 54(4), 1572–1587. View Source
